molecular formula C9H6O3 B14301163 2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one CAS No. 118112-19-9

2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one

Cat. No.: B14301163
CAS No.: 118112-19-9
M. Wt: 162.14 g/mol
InChI Key: ZKANRXBZUFUUTD-UHFFFAOYSA-N
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Description

2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one is a complex organic compound characterized by a unique fused ring structure. This compound is part of the benzodioxole family, which is known for its diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzocyclobutene with benzonitrile oxides through 1,3-dipolar cycloaddition can yield the desired compound . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the cyclobutadiene ring.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of catalysts and reagents is crucial to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions and stability.

Properties

CAS No.

118112-19-9

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

6H-cyclobuta[g][1,3]benzodioxol-7-one

InChI

InChI=1S/C9H6O3/c10-6-3-5-1-2-7-9(8(5)6)12-4-11-7/h1-2H,3-4H2

InChI Key

ZKANRXBZUFUUTD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C1=O)C3=C(C=C2)OCO3

Origin of Product

United States

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